Marinoquinoline A
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Overview
Description
Marinoquinoline A is a natural product isolated from the marine gliding bacteria Rapidithrix thailandica TISTR 1742. It is a methylated 3H-pyrrolo[2,3-c]quinoline compound known for its biological activity, particularly its inhibition of acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Marinoquinoline A involves the addition of unstable methyl radicals to aryl isocyanides under specific reaction conditions. One effective method uses dicumyl peroxide as a source of methyl radicals, yielding mono-methylated products. Alternatively, Fenton reaction conditions can be applied to predominantly form bis-methylated pyrroloquinoxalines .
Industrial Production Methods
The industrial production of this compound is not extensively documented, but the synthetic routes developed in research settings can be adapted for larger-scale production. The key steps involve the preparation of the cyclisation precursor and the generation of methyl radicals, which can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Marinoquinoline A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: Substitution reactions, particularly at the C-4 position, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acid chlorides and aldehydes are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated and substituted derivatives of the pyrroloquinoline ring system .
Scientific Research Applications
Marinoquinoline A has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active compounds.
Mechanism of Action
Marinoquinoline A exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines B-F, K: These compounds share the pyrroloquinoline ring system but differ in the nature of the substituent at the C-4 position.
Aplidiopsamine A: A structurally related alkaloid featuring a methylene-linked adenine residue attached at C-4.
Uniqueness
Marinoquinoline A is unique due to its specific methylation pattern and its potent acetylcholinesterase inhibition properties. This makes it a valuable compound for both scientific research and potential therapeutic applications .
Properties
CAS No. |
920317-36-8 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methyl-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-12)9-4-2-3-5-11(9)14-8/h2-7,13H,1H3 |
InChI Key |
ACXUHCGZGZYMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1NC=C3 |
Origin of Product |
United States |
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